1-(Difluoromethyl)-3-methoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) in the presence of a base and a catalyst . The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts such as copper or nickel complexes can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Oxidation: 1-(Difluoromethyl)-3-methoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives.
Reduction: 1-(Methyl)-3-methoxy-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes or receptors in biological systems. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-3-methoxy-5-nitrobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(Difluoromethyl)-4-methoxy-5-nitrobenzene: Similar structure but with the methoxy group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides distinct electronic properties compared to other fluorinated groups, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C8H7F2NO3 |
---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-3-5(8(9)10)2-6(4-7)11(12)13/h2-4,8H,1H3 |
InChI-Schlüssel |
FTNRYISHVGAJRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.